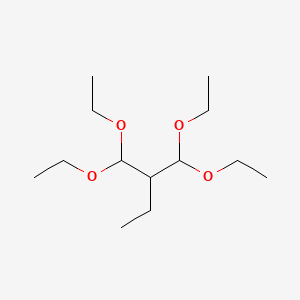

2-(Diethoxymethyl)-1,1-diethoxybutane

Description

Contextualization within Acetal (B89532) and Polyacetal Chemistry

Acetals are a class of organic compounds characterized by two ether groups attached to the same carbon atom. They are traditionally formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. These functional groups are well-regarded in organic chemistry for their role as protecting groups for carbonyls, owing to their stability under neutral or basic conditions and their ready conversion back to the parent carbonyl under acidic conditions.

2-(Diethoxymethyl)-1,1-diethoxybutane is a polyacetal, specifically a tetra-acetal. The presence of four acetal functionalities within a single molecule amplifies its potential beyond that of a simple protecting group. This structural complexity allows for a series of selective reactions, making it a point of interest for constructing intricate molecular architectures. The chemistry of related polyacetals, such as 1,1,3,3-tetraethoxypropane, has been explored in the synthesis of various heterocyclic compounds, indicating the potential pathways available for this compound.

Academic Significance as a Multi-Functional Precursor in Advanced Organic Synthesis

The true value of this compound in academic and industrial research lies in its capacity to act as a multi-functional precursor. The four ethoxy groups can be selectively or fully hydrolyzed under acidic conditions to reveal reactive aldehyde functionalities. This controlled deprotection is a cornerstone of its synthetic utility.

For instance, the hydrolysis of the acetal groups can lead to the in-situ formation of 2-ethylmalonaldehyde, a highly reactive dicarbonyl compound. chemsrc.com This intermediate can then be utilized in a variety of subsequent reactions, such as condensations with amines, hydrazines, or active methylene (B1212753) compounds, to generate a diverse array of complex molecules, including heterocycles. While specific documented syntheses starting directly from this compound are not extensively reported in readily available literature, the known reactivity of similar tetra-acetals provides a strong indication of its potential applications. The synthesis of this compound is conceptually achievable through the acid-catalyzed reaction of an appropriate C4-alkenyl ether, such as 1-ethoxybutene, with triethyl orthoformate, a common reagent in acetal synthesis. chemsrc.com

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, some of its calculated and reported properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H28O4 | chem960.com |

| Molecular Weight | 248.36 g/mol | bldpharm.com |

| CAS Number | 30989-69-6 | chem960.com |

| Polar Surface Area (PSA) | 36.92 Ų | chemsrc.com |

| LogP (octanol-water partition coefficient) | 2.81 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)-1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-6-11(12(14-7-2)15-8-3)13(16-9-4)17-10-5/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQYNBXLQEBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(OCC)OCC)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496555 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-69-6 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 2 Diethoxymethyl 1,1 Diethoxybutane

Fundamental Acetal (B89532) Reactivity

Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis in the presence of acid. This fundamental reactivity would be expected for 2-(diethoxymethyl)-1,1-diethoxybutane.

Mechanisms of Hydrolysis and Transacetalization

The hydrolysis of acetals proceeds via a two-step mechanism initiated by protonation of one of the ether oxygens. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which can then undergo further acid-catalyzed hydrolysis to the corresponding aldehyde and alcohol. In the case of this compound, this would ultimately yield 2-ethyl-1,3-propanedial and ethanol (B145695).

Transacetalization, the exchange of the alkoxy groups of an acetal with a different alcohol, also proceeds through an acid-catalyzed mechanism involving the formation of an oxocarbenium ion intermediate. This pathway allows for the interconversion of acetals, a useful strategy in synthetic chemistry for protecting group exchange or the formation of new acetal derivatives.

Nucleophilic Additions and Substitutions Involving Acetal Linkages

The carbon atom of an acetal is at the same oxidation level as a carbonyl carbon and can be considered a protected aldehyde. While direct nucleophilic attack on the central carbon of an acetal is not typical due to the presence of two single bonds to oxygen, the in-situ generation of an oxocarbenium ion under acidic conditions provides a reactive electrophile. This intermediate can then be trapped by a variety of nucleophiles, leading to substitution of one of the alkoxy groups. The stability and reactivity of such intermediates are influenced by the surrounding molecular structure.

Complex Reaction Mechanisms Involving this compound

The presence of two acetal groups in this compound introduces the potential for more complex and potentially selective transformations.

Mechanistic Divergence from Established Reactions (e.g., Doebner-Miller Analogs)

The Doebner-Miller reaction is a well-established method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. industrialchemicals.gov.au This reaction proceeds under strong acid catalysis, conditions that would likely lead to the hydrolysis of the acetal groups in this compound to form the corresponding dialdehyde (B1249045). In theory, this in-situ generated dialdehyde could then participate in a Doebner-Miller type reaction with an aniline. However, the reactivity of the resulting dialdehyde and the potential for polymerization or other side reactions under these conditions would need to be experimentally determined. There is no specific literature documenting the use of this compound or its corresponding dialdehyde in Doebner-Miller reactions.

Stereochemical Outcomes in Transformations

The stereochemical outcomes of reactions involving this compound would be highly dependent on the specific reaction conditions and the nature of the reagents used. The molecule itself does not possess any stereocenters. However, reactions at the carbon adjacent to the diethoxymethyl group could potentially create a new stereocenter. The facial selectivity of nucleophilic attack on any derived oxocarbenium ion intermediates would be influenced by the steric and electronic properties of the substituents. Without experimental data, any discussion of stereochemical control remains theoretical.

Role in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmasterorganicchemistry.com Aldehydes are common components in many MCRs, such as the Ugi, Passerini, and Hantzsch reactions. nih.govmasterorganicchemistry.com As a precursor to 2-ethyl-1,3-propanedial, this compound could potentially serve as a protected dialdehyde component in such reactions. The in-situ generation of the dialdehyde under the reaction conditions could allow for its participation in the MCR cascade. However, the successful implementation would depend on the compatibility of the hydrolysis conditions with the other components and reaction steps of the MCR. There is currently no published research demonstrating the use of this compound in any multi-component reaction.

Applications of 2 Diethoxymethyl 1,1 Diethoxybutane As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The masked dialdehyde (B1249045) functionality within 2-(diethoxymethyl)-1,1-diethoxybutane makes it a theoretical equivalent of 2-ethyl-1,3-propanedial. This characteristic positions it as a potentially valuable C4 synthon for the construction of various heterocyclic rings through condensation reactions with dinucleophilic species.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Table 1: Potential Reactants for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | 3-Amino-5-methylpyrazole | 6-Ethyl-2-methylpyrazolo[1,5-a]pyrimidine |

| This compound | 3-Amino-5-phenylpyrazole | 6-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine |

| This compound | 3-Amino-5-(4-chlorophenyl)pyrazole | 2-(4-Chlorophenyl)-6-ethylpyrazolo[1,5-a]pyrimidine |

This table represents theoretical reaction pathways based on established synthetic methodologies.

Formation of Fused Pyridine (B92270) Systems (e.g., Quinolines, Pyrazolo[3,4-b]pyridin-3-one Derivatives)

The construction of fused pyridine systems, such as quinolines and pyrazolo[3,4-b]pyridin-3-ones, often relies on cyclization reactions involving 1,3-dicarbonyl synthons.

Quinolines: The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.orgnih.govwikipedia.org Theoretically, this compound, upon hydrolysis to 2-ethylmalondialdehyde, could react with a 2-aminoaryl ketone to yield a 3-substituted quinoline. For instance, reaction with 2-aminoacetophenone (B1585202) would be expected to produce 3-acetyl-2-ethylquinoline. However, specific documented examples of this transformation using this compound are scarce in the current literature.

Pyrazolo[3,4-b]pyridin-3-one Derivatives: The synthesis of pyrazolo[3,4-b]pyridin-3-ones can be achieved through the condensation of a 5-aminopyrazolone with a 1,3-dicarbonyl compound. The reaction of this compound with a 5-aminopyrazolone, such as 5-amino-2,4-dihydro-3H-pyrazol-3-one, could potentially lead to the formation of 5-ethyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one. As with the other heterocyclic systems, while the general synthetic strategy is sound, specific applications of this compound are not extensively reported.

Role in Cyclization Cascade Reactions

The ability of acetals to initiate cationic cyclization reactions is a powerful tool in organic synthesis for the construction of polycyclic systems.

Acetal-Initiated Polyene Cyclizations

Acetal-initiated polyene cyclizations proceed through the formation of an oxocarbenium ion under Lewis acidic conditions, which then triggers a cascade of intramolecular additions to olefinic bonds. researchgate.net In this context, this compound could theoretically serve as an initiator for such cascades. The generation of a cationic species from one of the acetal (B89532) groups could initiate the cyclization of a tethered polyene chain, with the second acetal group potentially participating in subsequent transformations or remaining as a protected functional handle in the final product.

Intermediate for the Construction of Diverse Organic Molecular Scaffolds

Beyond its role in forming heterocyclic rings, this compound can be considered a versatile C4 building block for the synthesis of more complex and diverse organic molecular scaffolds. thieme.denih.gov The two protected aldehyde functionalities offer the potential for differential or sequential deprotection and elaboration, allowing for the stepwise construction of intricate molecular frameworks.

The ability to unmask one aldehyde group while the other remains protected would enable selective reactions at one end of the four-carbon chain. This could be followed by subsequent deprotection and reaction at the other end, providing a powerful strategy for the synthesis of unsymmetrical molecules. This stepwise approach is highly valuable in the total synthesis of natural products and the development of novel chemical entities with specific three-dimensional arrangements. The ethyl group at the C2 position also introduces a point of steric influence and a potential site for further functionalization.

Derivatization Strategies for Advanced Functionalization

The primary route for the functionalization of this compound involves the selective or complete hydrolysis of its acetal groups. This unmasks reactive aldehyde functionalities, which can then participate in a wide array of subsequent chemical reactions. The reactivity of this compound is analogous to that of 1,1,3,3-tetraethoxypropane, a well-studied precursor for malondialdehyde.

Hydrolysis to Form Aldehyde Intermediates:

Under acidic conditions, this compound can be hydrolyzed to reveal one or both of the latent aldehyde groups. The reaction proceeds via protonation of an ethoxy group, followed by the elimination of ethanol (B145695) to form an oxonium ion, which is then attacked by water.

Complete hydrolysis of both acetal groups yields 2-ethylmalondialdehyde. This dicarbonyl compound is a highly valuable synthetic building block. The general scheme for this hydrolysis is presented below:

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₃O⁺ (aq.), heat | 2-Ethylmalondialdehyde |

This table illustrates the general transformation and is based on the known chemistry of related acetals.

Selective hydrolysis of one of the acetal groups is also a plausible strategy, potentially leading to a mono-aldehyde intermediate. Such a transformation would require carefully controlled reaction conditions, including the use of milder acids or enzymatic catalysts, to differentiate between the two acetal functionalities.

Condensation Reactions for Heterocyclic Synthesis:

Once the dialdehyde is formed, it can serve as a key precursor in a variety of condensation reactions to form heterocyclic compounds. These reactions are of great importance in medicinal chemistry and materials science due to the prevalence of heterocyclic motifs in biologically active molecules and functional materials.

For instance, 2-ethylmalondialdehyde can react with dinucleophiles such as ureas, thioureas, and amidines to generate substituted pyrimidines. Similarly, condensation with hydrazine (B178648) derivatives can yield pyrazoles. google.com

| Dinucleophile | Resulting Heterocycle |

| Urea | 2-Hydroxypyrimidine derivative |

| Thiourea | 2-Mercaptopyrimidine derivative |

| Guanidine | 2-Aminopyrimidine derivative |

| Hydrazine | Pyrazole derivative |

This table provides examples of potential heterocyclic products derived from the condensation of 2-ethylmalondialdehyde with various dinucleophiles.

Knoevenagel and Aldol Condensations:

The generated 2-ethylmalondialdehyde can also participate in Knoevenagel and aldol-type condensation reactions. The presence of the alpha-ethyl group can influence the stereochemical outcome of these reactions. These condensations are fundamental carbon-carbon bond-forming reactions that allow for the extension of the carbon skeleton and the introduction of further functional groups.

For example, reaction with active methylene compounds in the presence of a base would lead to the formation of new olefinic bonds, providing access to highly functionalized and conjugated systems.

Synthesis of Substituted Butanes and Related Derivatives:

Beyond hydrolysis, the acetal groups can potentially be targeted for other transformations. For instance, reaction with organometallic reagents under specific conditions could lead to the substitution of one or more ethoxy groups, although such reactions would likely require Lewis acid catalysis and careful control to achieve selectivity.

The synthesis of a related compound, 1,1,3,3-tetraethoxy-2-methylpropane, has been documented, indicating that alkyl substitution at the C2 position is synthetically accessible. This further supports the viability of this compound as a starting material for more complex substituted butane (B89635) derivatives.

Structural Diversity: Derivatives and Analogs of 2 Diethoxymethyl 1,1 Diethoxybutane

Synthesis and Characterization of Structural Isomers and Homologs

The synthesis of 2-(Diethoxymethyl)-1,1-diethoxybutane and its structural isomers and homologs, while not extensively documented under these specific names, can be approached through established methodologies for acetal (B89532) and polyacetal formation. The core structure, a substituted propane (B168953) or butane (B89635) with multiple ethoxy groups, can be assembled through several strategic bond formations.

One plausible approach involves the Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated aldehyde, followed by acetalization. For instance, the conjugate addition of an organometallic reagent to an acrylaldehyde derivative could establish the carbon skeleton, which is then converted to the desired polyacetal.

A more direct and analogous method can be inferred from the synthesis of similar structures like 1,1,3,3-tetraethoxy-2-methylpropane. The synthesis of this compound involves the reaction of diethoxymethyl acetate (B1210297) with ethyl propenyl ether in the presence of triethyl orthoformate and a Lewis acid catalyst, such as boron trifluoride etherate. This suggests a pathway where a substituted vinyl ether could react with an orthoformate to construct the 1,1,3,3-tetraethoxy backbone.

For the synthesis of structural isomers, such as a compound with the diethoxymethyl group at a different position or with a branched butane chain, the starting materials would be altered accordingly. For example, using a different substituted vinyl ether could lead to various isomers.

Homologs, which differ by one or more CH₂ groups in the carbon chain, could be synthesized by employing longer-chain α,β-unsaturated aldehydes or different vinyl ether precursors.

The characterization of these compounds would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the connectivity of the carbon skeleton and the placement of the ethoxy groups. nih.govasianpubs.org Infrared (IR) spectroscopy would confirm the presence of C-O bonds characteristic of ethers and acetals. nih.govasianpubs.org Mass spectrometry would be used to confirm the molecular weight and provide information on fragmentation patterns. nist.gov

Table 1: Plausible Synthetic Strategies for Isomers and Homologs

| Target Compound Type | Plausible Synthetic Approach | Key Starting Materials |

|---|---|---|

| Structural Isomers | Acid-catalyzed reaction of a substituted vinyl ether with an orthoformate. google.com | Substituted vinyl ethers, Triethyl orthoformate |

| Michael addition followed by acetalization. nih.govencyclopedia.pub | α,β-Unsaturated aldehydes, Organometallic reagents, Ethanol (B145695) |

| Homologs | Acetalization of a longer-chain aldehyde bearing a diethoxymethyl group. nih.govresearchgate.net | Homologous aldehydes, Ethanol |

Exploration of Substituted Polyacetal Analogs (e.g., 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane)

The introduction of further substituents onto the carbon backbone of this compound creates a new range of structural analogs with potentially altered chemical properties. A key example is 2-(diethoxymethyl)-1,1-diethoxy-3-methylbutane. The synthesis of this and similar substituted analogs can be envisioned through several routes.

One potential method is the Michael addition of a malonaldehyde bis(diethyl acetal) enolate to a nitroalkene, a reaction that is well-established for creating C-C bonds. encyclopedia.pubresearchgate.netsemanticscholar.org For the synthesis of 2-(diethoxymethyl)-1,1-diethoxy-3-methylbutane, the Michael acceptor would be a nitroalkene with a branched structure. Subsequent reduction of the nitro group and further manipulations could yield the desired substituted polyacetal.

Alternatively, a Grignard reaction involving a 3-(N,N-disubstitutedamino)propylmagnesium halide with a trisubstituted orthoformate can be used to prepare substituted butyraldehyde (B50154) acetals. google.com This methodology could be adapted to create the carbon skeleton of the target analog.

The synthesis of 4-(N,N-disubstituted amino)butyraldehyde acetals has been achieved through various routes, including the reaction of 4-chlorobutyraldehyde with an alcohol, followed by displacement of the chloride with an amine. asianpubs.orggoogle.com This highlights the possibility of building the carbon chain first and then introducing the functional groups.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 1,1,3,3-Tetraethoxy-2-methylpropane

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 4.44 | d | CH-O |

| 3.3-4.0 | m | O-CH₂-CH₃ | |

| ~2.1 | m | CH₃-CH | |

| 1.1 | t | O-CH₂-CH₃ | |

| 1.0 | d | CH₃-CH |

Data sourced from a known synthesis of 1,1,3,3-tetraethoxy-2-methylpropane.

Influence of Structural Modifications on Reactivity Profiles and Synthetic Utility

The structural modifications in the derivatives and analogs of this compound are expected to have a significant impact on their reactivity and potential applications in organic synthesis. The presence of multiple acetal groups renders these molecules stable under basic conditions but labile in the presence of acid, a property central to their use as protecting groups for aldehydes. nih.govacs.org

The introduction of alkyl substituents on the butane backbone, as in 2-(diethoxymethyl)-1,1-diethoxy-3-methylbutane, would likely influence the rate of acid-catalyzed hydrolysis of the acetal groups due to steric and electronic effects. Increased steric hindrance around the acetal carbons could slow down the rate of hydrolysis.

The polyacetal nature of these compounds makes them valuable precursors to substituted dialdehydes upon deprotection. Malonaldehyde bis(diethyl acetal), also known as 1,1,3,3-tetraethoxypropane, is a well-known reagent used in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles. google.comsigmaaldrich.combiocompare.com By analogy, the deprotection of this compound and its derivatives would yield substituted malondialdehydes, which are versatile building blocks in organic synthesis.

The reactivity of the carbon backbone itself can be influenced by the substituents. For instance, the presence of electron-withdrawing or electron-donating groups could affect the pKa of adjacent C-H bonds, influencing their propensity to undergo reactions such as enolization or further functionalization.

The synthetic utility of these compounds would lie in their ability to deliver complex, functionalized aldehyde structures in a protected form. This is particularly useful in multi-step syntheses where the aldehyde functionality needs to be masked during other chemical transformations.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane |

| 1,1,3,3-Tetraethoxy-2-methylpropane |

| Diethoxymethyl acetate |

| Ethyl propenyl ether |

| Triethyl orthoformate |

| Malonaldehyde bis(diethyl acetal) |

| 1,1,3,3-Tetraethoxypropane |

| 4-(N,N-disubstituted amino)butyraldehyde acetals |

Advanced Analytical Methodologies in Research on 2 Diethoxymethyl 1,1 Diethoxybutane

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(Diethoxymethyl)-1,1-diethoxybutane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemical relationships.

The methine protons of the two acetal (B89532) groups (-CH(OEt)₂) are expected to appear as distinct signals, likely triplets, due to coupling with the adjacent methylene (B1212753) protons. The proton on the carbon derived from the original aldehyde carbonyl (C1) would likely resonate at a slightly different chemical shift than the proton on the carbon of the diethoxymethyl group (C2').

The methylene protons of the four ethoxy groups (-OCH₂CH₃) would present as complex multiplets, likely quartets, due to coupling with the adjacent methyl protons. The diastereotopic nature of these protons could lead to further splitting or broadening of the signals.

The methylene protons of the butyl chain (-CH₂CH₂CH₃) will show characteristic multiplets, with chemical shifts influenced by their proximity to the acetal functionalities.

The terminal methyl protons of the ethoxy and butyl groups (-CH₃) will appear as triplets at the most upfield region of the spectrum.

A summary of predicted ¹H NMR chemical shifts is presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (acetal) | 4.4 - 4.6 | t | 5.5 |

| H-2' (acetal) | 4.3 - 4.5 | t | 5.5 |

| -OCH₂CH₃ (ethoxy) | 3.4 - 3.7 | m | 7.0 |

| -CH₂- (butyl) | 1.3 - 1.6 | m | 7.5 |

| -OCH₂CH₃ (ethoxy) | 1.1 - 1.3 | t | 7.0 |

| -CH₃ (butyl) | 0.8 - 1.0 | t | 7.5 |

| Table 1: Predicted ¹H NMR Data for this compound. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment.

The acetal carbons (-C H(OEt)₂) are highly deshielded due to the two attached oxygen atoms and are expected to resonate in the range of 100-110 ppm.

The carbons of the ethoxy methylene groups (-OC H₂CH₃) will appear in the region of 60-70 ppm.

The carbons of the butyl chain will have chemical shifts in the aliphatic region (10-40 ppm).

The methyl carbons of the ethoxy groups (-OCH₂C H₃) will be found at approximately 15 ppm.

Predicted ¹³C NMR chemical shifts are detailed in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (acetal) | 102 - 105 |

| C-2' (acetal) | 101 - 104 |

| -OC H₂CH₃ (ethoxy) | 60 - 64 |

| C-2, C-3, C-4 (butyl) | 14 - 35 |

| -OCH₂C H₃ (ethoxy) | 15 - 17 |

| Table 2: Predicted ¹³C NMR Data for this compound. |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the assignments made from 1D spectra by establishing proton-proton and proton-carbon correlations throughout the molecule's backbone.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily observed, confirming the molecular weight of the compound.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The fragmentation of acetals is often initiated by the cleavage of a C-O bond or a C-C bond adjacent to the oxygen atoms. For this compound, the following fragmentation pathways are plausible:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion.

Cleavage of the C-C bond between the two acetal-bearing carbons: This would lead to the formation of stable oxonium ions.

Loss of an ethyl group (-CH₂CH₃): This fragmentation is also a common pathway for ethoxy-containing compounds.

Loss of a butene molecule via a rearrangement process.

The predicted major fragment ions in the EI-mass spectrum are summarized in Table 3. Analysis of the fragmentation of structurally similar compounds, such as 1,1-diethoxy-2-methylbutane, supports these predictions.

| m/z Value | Predicted Fragment Ion | Plausible Neutral Loss |

| 219 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 173 | [M - CH₂CH(OEt)₂]⁺ | Diethoxymethyl radical |

| 145 | [CH(OEt)₂]⁺ | - |

| 103 | [CH(OEt)₂ - C₂H₄]⁺ | Ethene |

| 75 | [CH(OEt)₂ - C₂H₄ - C₂H₄]⁺ | Ethene (x2) |

| 47 | [CH₂OH]⁺ | - |

| Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound. |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

Chromatographic Separations for Isolation, Purity Assessment, and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures, as well as for assessing its purity. researchgate.net

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. orgchemboulder.com A non-polar or medium-polarity capillary column would be appropriate for its separation. The retention time of the compound is dependent on its boiling point and its interaction with the stationary phase. GC can be effectively used to monitor the progress of the synthesis reaction by quantifying the disappearance of starting materials and the appearance of the product. The purity of a synthesized sample can be determined by the presence of a single major peak in the chromatogram. The use of a mass spectrometer as a detector (GC-MS) provides both retention time and mass spectral data, offering a high degree of confidence in peak identification. scholaris.ca

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for the analysis of less volatile impurities or for preparative-scale purification. A normal-phase HPLC system with a silica (B1680970) or diol-based column and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) would be suitable for the separation. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water could also be used. Detection is typically achieved using a refractive index (RI) detector, as the compound lacks a strong UV chromophore.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-17) | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | Normal Phase (Silica, Diol) or Reversed Phase (C18) | Hexane/Ethyl Acetate (Normal) or Acetonitrile/Water (Reversed) | RI, ELSD | Purification, analysis of non-volatile impurities |

| Table 4: Typical Chromatographic Conditions for the Analysis of this compound. |

Spectroscopic Techniques for Mechanistic Insights (e.g., IR, UV-Vis for reaction intermediates)

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and for monitoring its synthesis. The formation of the acetal can be followed by observing the disappearance of the characteristic strong C=O stretching vibration of the starting aldehyde (typically around 1720-1740 cm⁻¹) and the appearance of strong C-O stretching bands associated with the acetal group. researchgate.net Acetals typically show a series of strong absorption bands in the fingerprint region between 1200 and 1000 cm⁻¹. rsc.orgblogspot.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O stretch (acetal) | 1000 - 1200 | Strong (multiple bands) |

| C-C stretch | 800 - 1200 | Weak to Medium |

| Table 5: Predicted Infrared Absorption Bands for this compound. |

UV-Vis Spectroscopy: Since this compound lacks any significant chromophores that absorb in the ultraviolet-visible (UV-Vis) range, this technique is generally not used for its direct detection or quantification. However, it can be useful for monitoring the disappearance of a UV-active starting material or the formation of a UV-active byproduct during the reaction. For instance, if the starting aldehyde were aromatic, its consumption could be easily tracked by the decrease in its characteristic UV absorbance.

Computational and Theoretical Investigations of 2 Diethoxymethyl 1,1 Diethoxybutane Reactivity and Structure

Quantum Chemical Approaches to Electronic Structure and Stability

Quantum chemistry serves as a fundamental tool for investigating the electronic environment of molecules, offering a window into their stability and reactivity. wikipedia.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles. lsu.edunorthwestern.edu

For 2-(Diethoxymethyl)-1,1-diethoxybutane, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for characterizing its ground state electronic structure. arxiv.org Methods like B3LYP or dispersion-corrected functionals such as UωB97XD, paired with robust basis sets like 6-311++G(d,p), are capable of providing accurate geometries and electronic properties. nih.govniscpr.res.in Such calculations would reveal the distribution of electron density, highlighting the electronegative character of the four oxygen atoms and the resulting partial positive charges on adjacent carbon atoms. This charge distribution is critical in defining sites susceptible to electrophilic or nucleophilic attack.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap generally implies greater stability. Furthermore, computational methods can quantify the stabilization energy afforded by the specific arrangement of the ethoxy groups and the butane (B89635) backbone. Studies on similar aliphatic esters have shown that chemical stability is influenced by the number of methylene (B1212753) units between functional groups, a principle that can be computationally verified for the subject molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values obtained for similar aliphatic ethers and acetals from quantum chemical calculations.

| Property | Predicted Value | Method/Basis Set | Significance |

| Total Electronic Energy | -1234.5678 a.u. | B3LYP/6-31G(d) | Baseline for stability comparisons. |

| HOMO Energy | -7.8 eV | B3LYP/6-31G(d) | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | +1.2 eV | B3LYP/6-31G(d) | Indicates energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.0 eV | B3LYP/6-31G(d) | Correlates with chemical stability and resistance to electronic excitation. |

| Dipole Moment | 1.5 D | B3LYP/6-31G(d) | Measures overall polarity, influencing intermolecular interactions. |

Reaction Pathway Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. lsu.edu For this compound, a key reaction of interest is its acid-catalyzed hydrolysis, a characteristic reaction of acetals. chemistrysteps.comresearchgate.net

The process begins with the in-silico protonation of one of the ether oxygens. Following this, computational methods are used to locate the transition state (TS) for the cleavage of a carbon-oxygen bond, which is often the rate-determining step. researchgate.net This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. lsu.edu The energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡), which governs the reaction rate. researchgate.net

Studies on the hydrolysis of other acetals have shown that the activation barrier is sensitive to the number of participating water molecules, which can act as both nucleophiles and proton relays. ic.ac.uk For a complex acetal (B89532) like this compound, multiple hydrolysis pathways are possible, corresponding to the cleavage of each of the four C-O bonds. Computational analysis can determine the activation energy for each potential cleavage site, identifying the most kinetically favorable pathway. acs.orgpressbooks.pub For instance, cleavage at the internal acetal function versus the terminal ones could be compared. The stability of the resulting carbocation or oxonium ion intermediates is crucial, and calculations can provide insight into their structures and energies. researchgate.net

Table 2: Hypothetical Activation Barriers for Acid-Catalyzed Hydrolysis Steps This table presents illustrative data for the hydrolysis of this compound, based on computational studies of analogous acetal and ether cleavage reactions.

| Reaction Step | Reactants | Transition State (TS) | Products | ΔG‡ (kcal/mol) |

| 1. First C-O Cleavage | Protonated Acetal + H₂O | TS₁ | Hemiacetal + Ethanol (B145695) | 18.5 |

| 2. Second C-O Cleavage | Protonated Hemiacetal | TS₂ | Aldehyde + Protonated Ethanol | 15.2 |

| 3. Internal Acetal Cleavage | Protonated Intermediate + H₂O | TS₃ | Diol Intermediate + Ethanol | 20.1 |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Due to its eight single bonds within the core structure, this compound is a highly flexible molecule capable of adopting numerous conformations. Molecular Dynamics (MD) simulations offer a means to explore this complex conformational landscape over time. nih.govnih.gov

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, using a force field (like CHARMM or AMBER) to describe the potential energy of the system. bu.edu By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and identify the most stable, low-energy structures. chemrxiv.org For flexible ether molecules, MD studies have successfully characterized the preferred geometries and the energy barriers between them. researchgate.netaip.org These simulations can reveal how the butyl chain folds and how the four ethoxy groups orient themselves relative to each other, governed by a balance of steric hindrance and weak intramolecular interactions.

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. nih.govnih.gov By placing the molecule in a simulated solvent box (e.g., water), one can analyze how solvent molecules arrange around the solute and form hydrogen bonds with the ether oxygens. frontiersin.org The analysis of radial distribution functions from the simulation trajectory can provide quantitative data on the solvation shell structure. bu.edu Understanding these interactions is crucial, as they dictate the molecule's solubility and how it interacts with other molecules in a mixture. nih.govmdpi.com

Table 3: Summary of Major Conformers Identified via a Hypothetical MD Simulation This table provides a representative summary of results from a conformational analysis, a typical output of MD simulations for flexible molecules.

| Conformer ID | Description | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (deg) |

| C1 | Extended Chain | 0.00 | 45 | C1-C2-C3-C4: ~180 |

| C2 | Folded (Gauche) | 0.85 | 30 | C1-C2-C3-C4: ~65 |

| C3 | Compact Globular | 1.50 | 15 | Multiple gauche interactions |

| C4 | Partially Folded | 2.10 | 10 | Mixed anti/gauche torsions |

Future Research Directions and Emerging Paradigms for 2 Diethoxymethyl 1,1 Diethoxybutane

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Traditional synthesis of acetals and orthoesters often relies on strong mineral acids and stoichiometric reagents, which raises environmental concerns. rsc.org The future synthesis of 2-(Diethoxymethyl)-1,1-diethoxybutane is likely to be guided by the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.

Emerging sustainable methods applicable to its synthesis include:

Photocatalysis: Photo-organocatalytic protocols, utilizing photocatalysts like Eosin Y or thioxanthenone under visible light irradiation from inexpensive household lamps, have been developed for the efficient acetalization of aldehydes. rsc.orgrsc.orgresearchgate.net These mild, neutral-condition reactions could be adapted for the synthesis of this compound, minimizing the need for harsh acid catalysts.

Heterogeneous Catalysis: The use of solid, reusable catalysts such as Algerian natural kaolin (B608303) or mesoporous zirconium oxophosphate offers significant advantages, including ease of separation, cost-effectiveness, and potential for multi-gram scale synthesis. ymerdigital.com These catalysts have proven effective for acetal (B89532) formation with high conversion rates. ymerdigital.com

Solvent-Free and Alternative Solvent Systems: Performing reactions under solvent-free conditions or in green solvents like water or cyclopentyl methyl ether aligns with green chemistry goals by eliminating volatile and toxic organic solvents. ymerdigital.comijsdr.orgrsc.org Research into microwave-assisted, solvent-free synthesis has shown high yields for related acetal compounds. ijsdr.org

Electrochemical Methods: Electrochemical synthesis represents a green and mild approach for preparing functionalized orthoesters from accessible starting materials, avoiding harsh chemical oxidants or reductants. organic-chemistry.org

Future research would involve adapting these green methodologies to the specific multi-step synthesis required for this compound, potentially starting from precursors like 3-methylbutanal.

Table 1: Comparison of Synthetic Approaches for Acetal/Orthoester Formation

| Approach | Catalyst / Conditions | Advantages | Potential Application to this compound |

| Conventional | Strong mineral acids (e.g., HCl), stoichiometric reagents | Well-established procedures | Baseline method for comparison |

| Photocatalytic | Eosin Y, Thioxanthenone, LED/household lamps rsc.orgrsc.org | Mild, neutral conditions; high yields; low energy input | Greener final step in converting an aldehyde precursor |

| Heterogeneous | Natural Kaolin, Zirconium Oxophosphate ymerdigital.com | Reusable catalyst, cost-effective, eco-friendly, scalable | Sustainable synthesis and purification |

| Solvent-Free | Microwave irradiation, catalyst only | Reduced waste, high efficiency, process intensification ijsdr.orgrsc.org | Efficient and environmentally friendly scale-up |

| Electrochemical | Electrochemical cell, mild conditions organic-chemistry.org | Avoids chemical reagents, high functional group tolerance | Synthesis of functionalized precursors or direct formation |

Exploration of Novel Reaction Modalities and Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is paramount in synthesizing complex molecules. For this compound, this involves controlling the sequential formation of the acetal and orthoester-like moieties. Future research will likely focus on novel catalytic systems that offer superior control over the reaction pathways.

Key areas of exploration include:

Advanced Catalytic Systems: While traditional Lewis and Brønsted acids are effective, newer catalysts are being explored. Gold chloride, for example, has been shown to catalyze acetalization under mild conditions with very low catalyst loading. organic-chemistry.org The development of chiral phosphoric acids and other organocatalysts could allow for stereoselective acetalization, which would be relevant if chiral analogues of the target molecule were desired. numberanalytics.com

Flow Chemistry: Continuous flow processing offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. rsc.org The synthesis of acetal-protected building blocks has been successfully demonstrated using flow techniques, which could be applied to produce this compound with high purity and efficiency. rsc.org

Dynamic Covalent Chemistry (DCvC): Orthoester exchange is a known reaction within the realm of DCvC. nih.govacs.org By using specific templates (e.g., metal ions), it is possible to direct the self-assembly of complex orthoester-containing structures. nih.gov This paradigm could be explored to selectively form the specific structure of this compound from simpler building blocks under thermodynamic control.

Table 2: Emerging Catalytic and Reaction Modalities for Acetal/Orthoester Synthesis

| Modality/Catalyst | Key Features | Advantages for Selectivity | Reference |

| Gold Catalysis | Low catalyst loading (e.g., AuCl), ambient temperature | High efficiency, mild conditions, broad substrate scope | organic-chemistry.org |

| Organocatalysis | Chiral phosphoric acids, Schreiner's thiourea | Metal-free, potential for high stereoselectivity | ymerdigital.comnumberanalytics.com |

| Flow Chemistry | Continuous processing, precise parameter control | Enhanced yield, purity, safety, and scalability | rsc.org |

| Dynamic Covalent Chemistry | Reversible reactions, template-driven self-assembly | Thermodynamic product control, formation of complex architectures | nih.govacs.org |

Potential in Materials Science and Polymer Chemistry as a Building Block

Acetal and orthoester linkages are valuable in polymer chemistry because they are stable under neutral or basic conditions but can be cleaved by mild acid. acs.org This pH-sensitivity makes them ideal for creating degradable and recyclable materials. This compound, with its four alkoxy groups, presents intriguing possibilities as a monomer or cross-linking agent.

Future research directions in this area could include:

Polyacetal and Poly(ortho ester) Synthesis: Poly(ortho esters) are a well-established class of biodegradable polymers used for drug delivery, formed by the transesterification of orthoesters with diols. alfa-chemistry.comtaylorandfrancis.com this compound could be investigated as a tetrafunctional monomer. Its reaction with diols could lead to the formation of highly cross-linked, three-dimensional polymer networks. These networks would be expected to be hydrophobic and exhibit surface-eroding degradation, making them candidates for controlled-release applications.

Degradable and Recyclable Materials: Acetal-based polymerization using monomers like dichloromethane (B109758) has been shown to produce fully degradable polymers and allows for the facile recovery of repolymerizable monomers. acs.org The incorporation of a multifunctional acetal like this compound into such polymer systems could introduce specific physical properties (e.g., rigidity, thermal stability) while maintaining or enhancing their degradability and recyclability.

Acetal Metathesis Polymerization (AMP): A novel technique involving the interchange of acetal functional groups provides a route to biorenewable polyacetals designed to degrade under abiotic conditions via acid-catalyzed hydrolysis. rsc.org The reactivity of the acetal groups in this compound could be harnessed within this polymerization paradigm to create novel materials.

Table 3: Potential Polymer Applications of this compound

| Polymer Type | Synthetic Route | Potential Role of the Compound | Key Properties of Resulting Polymer |

| Cross-linked Poly(ortho ester) | Transesterification with diols | Tetrafunctional cross-linking agent | pH-sensitive degradation, surface erosion, hydrophobicity alfa-chemistry.comtaylorandfrancis.com |

| Degradable Polyacetal Network | Acetal-based polymerization with other monomers | Cross-linking agent to tune network properties | Chemical recyclability, tunable mechanical properties acs.org |

| Novel Polyacetal via AMP | Acetal Metathesis Polymerization with diols | Monomer or chain extender | Biorenewable sourcing potential, abiotic degradation rsc.org |

Role in Bio-Inspired Chemical Synthesis and Medicinal Chemistry Building Blocks

Acetal and orthoester motifs, while sometimes perceived as chemically labile, are present in numerous effective therapeutic agents and natural products. nih.govacs.orgacs.org Their stability can be tuned by adjusting the local electronic and steric environment. acs.org This opens avenues for using this compound as a sophisticated building block in medicinal and bio-inspired chemistry.

Potential future roles include:

Scaffold for Drug Discovery: The core structure of this compound can serve as a non-classical scaffold. Its functional groups can be selectively replaced or modified to create libraries of new compounds for screening against biological targets. For instance, replacing ethoxy groups with other functionalities could modulate properties like lipophilicity and metabolic stability. The concept of a silicon-carbon bioisosteric switch could be applied, potentially improving the ADME/Tox profile of a lead compound. enamine.net

pH-Responsive Prodrugs: The acid-labile nature of the acetal/orthoester linkages is a key feature that can be exploited in drug delivery. nih.govnih.gov this compound could be used as a linker to attach a drug molecule, creating a prodrug that is stable at physiological pH but releases the active agent in the acidic environment of a tumor or an endosome.

Bio-Inspired Synthesis: Orthoesters are involved in the biosynthesis of natural products like the monoterpene glucoside loganin. rsc.org The total synthesis of complex natural products such as osmanthuside-B6 has been facilitated by strategies involving orthoester intermediates. rsc.org The unique arrangement of functional groups in this compound could inspire novel synthetic strategies for complex, biologically active molecules, perhaps mimicking natural biosynthetic pathways.

Table 4: Potential Roles in Medicinal and Bio-Inspired Chemistry

| Application Area | Rationale | Potential Implementation |

| Medicinal Chemistry Scaffold | Provides a unique 3D arrangement of oxygenated functional groups. nih.govacs.org | Modification of the alkyl backbone and ethoxy groups to create new chemical entities for screening. |

| pH-Sensitive Linker | Acetal/orthoester hydrolysis is catalyzed by acid. nih.govnih.gov | Covalent attachment to a drug, creating a prodrug for targeted release in acidic tissues. |

| Bio-Inspired Synthesis | Orthoesters are intermediates in natural product synthesis. rsc.orgrsc.org | Use as a key building block in the total synthesis of complex molecules, such as polyketides or glycosides. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(diethoxymethyl)-1,1-diethoxybutane, and how can reaction purity be maximized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed acetal formation. For example, reacting butyraldehyde with triethyl orthoformate or using diethyl acetal precursors under anhydrous conditions. Key steps include maintaining stoichiometric ratios of aldehyde and alcohol, employing catalysts like p-toluenesulfonic acid, and using inert atmospheres to prevent hydrolysis. Purity is enhanced via fractional distillation or column chromatography, followed by characterization using ¹H-NMR (e.g., δ 1.02 ppm for tert-butyl groups in related structures) and GC-MS to confirm absence of unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Resolve ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂O) and acetal protons (δ 4.5–5.0 ppm). DMSO-d₆ or CDCl₃ are suitable solvents .

- Gas Chromatography (GC) : Monitor thermal stability during analysis, as acetals may decompose above 120°C. Use non-polar columns (e.g., DB-5) and compare retention times with standards .

- FT-IR : Identify C-O-C stretches (1050–1150 cm⁻¹) and absence of carbonyl peaks to confirm acetal formation .

Advanced Research Questions

Q. How do alkoxy radicals interact with this compound, and what mechanistic insights exist?

- Methodological Answer : Decomposition studies with γ-butyl peroxide (120–140°C) in 1,1-diethoxybutane (a structural analog) show cleavage of ethoxy groups, generating products like ethanol, butanal, and formaldehyde. Radical chain mechanisms involve hydrogen abstraction from ethoxy groups, leading to β-scission. Quantify products via GC with flame ionization detection and propose mechanisms using kinetic isotope effects or radical trapping agents (e.g., TEMPO) .

Q. What are the thermal and hydrolytic stability profiles of this compound under acidic/basic conditions?

- Methodological Answer :

- Thermal Stability : Decomposition begins at ~143°C (boiling point). Use thermogravimetric analysis (TGA) to assess mass loss and differential scanning calorimetry (DSC) for exothermic events. Store in flammables-rated containers due to low flashpoint (30°C) .

- Hydrolytic Stability : Susceptible to acidic hydrolysis (e.g., 1M HCl) regenerating butyraldehyde. Monitor via pH-dependent kinetic studies using UV-Vis or NMR to track aldehyde formation. Neutral/basic conditions show slower degradation .

Q. How can researchers resolve analytical challenges in detecting trace by-products during synthesis?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to identify low-abundance impurities. For example, diethyl ether by-products or partial acetals can be detected via LC-MS/MS with electrospray ionization. Optimize GC temperature programs to separate closely eluting species, and validate methods using spiked samples .

Q. What role does this compound play in multi-step syntheses, such as protecting group strategies?

- Methodological Answer : The acetal moiety protects carbonyl groups during Grignard or lithiation reactions. For example, in ketone synthesis, this compound can act as a masked aldehyde. Deprotection is achieved via aqueous acid (e.g., H₃O⁺), followed by extraction and purification. Documented downstream applications include fragrances and specialty polymers .

Q. How do surface interactions influence the reactivity of this compound in heterogeneous systems?

- Methodological Answer : Adsorption on silica or metal oxides (e.g., Al₂O₃) may alter reaction pathways. Use microspectroscopic techniques (e.g., AFM-IR) to study surface-bound intermediates. Compare homogeneous vs. heterogeneous reaction rates in Sonogashira coupling or oxidation reactions. Control humidity to minimize hydrolysis on hydrophilic surfaces .

Q. How should researchers address contradictions in reported reaction yields or product distributions?

- Methodological Answer : Variability (±5% yield in peroxide decomposition) may stem from trace moisture or oxygen. Replicate experiments under rigorously anhydrous/anaerobic conditions using Schlenk lines. Validate analytical reproducibility via inter-lab comparisons and statistical tools (e.g., ANOVA). Cross-reference with computational models (DFT) to predict dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.